molecular formula C18H22N2O3S2 B4029568 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B4029568
M. Wt: 378.5 g/mol
InChI Key: HCUOZUMKKMMKNK-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often requiring rigorous control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved are often complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylacetamide

Uniqueness

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors or advanced pharmaceutical agents.

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14-8-10-20(11-9-14)25(22,23)17-6-4-15(5-7-17)19-18(21)13-16-3-2-12-24-16/h2-7,12,14H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUOZUMKKMMKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide
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N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide

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